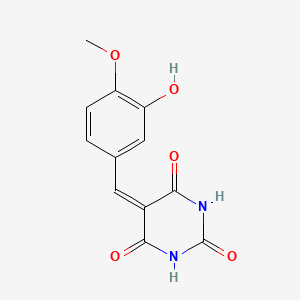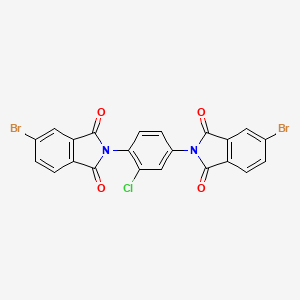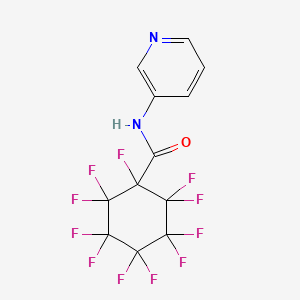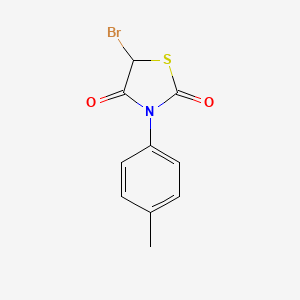
5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core and a hydroxy-methoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methylene group can be reduced to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a methyl derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-4-(4-methoxyphenyl)-5-(2-nitrophenyl)furan-2(5H)-one
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
Uniqueness
5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its pyrimidinetrione core, which imparts distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H10N2O5 |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N2O5/c1-19-9-3-2-6(5-8(9)15)4-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18) |
Clave InChI |
OFSAXDUOSWGYHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aS)-2-amino-4-[4-(propan-2-yl)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B11107057.png)

![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide)](/img/structure/B11107063.png)
![Dimethyl 4,4'-[(1,9-dioxononane-1,9-diyl)diimino]dibenzoate](/img/structure/B11107075.png)
![5-[5-(4-fluorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11107076.png)
![N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B11107080.png)
![N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11107081.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide](/img/structure/B11107090.png)
![(1S,2S,3aR)-1-acetyl-2-(1,3-benzodioxol-5-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11107091.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B11107099.png)


![[2-(1,3-Dioxo-4,7-diphenyl-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)ethyl]dimethyl[2-oxo-2-(propan-2-yloxy)ethyl]azanium](/img/structure/B11107119.png)
![2,4,5-Trichloro-6-[4-(phenylcarbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B11107132.png)
